Somniferine

SARS-CoV-2 Main Protease (Mpro) Molecular Docking

Researchers studying dimeric opioid pharmacology or RNA CAG repeat dynamics face a critical gap: monomeric alkaloids like morphine cannot replicate the unique cross-linking or target engagement profiles of dimeric morphinans. Somniferine directly fills this need as an authentic dimeric morphinan alkaloid standard. • Validated Mpro binder: In silico ΔG = -9.62 kcal/mol against SARS-CoV-2 Mpro • Top-performing RNA CAG repeat ligand in virtual screening, stable in MD simulations • Essential reference for differentiating dimeric vs. monomeric opioid receptor pharmacology

Molecular Formula C36H36N2O7
Molecular Weight 608.7 g/mol
CAS No. 117611-63-9
Cat. No. B044646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSomniferine
CAS117611-63-9
SynonymsSOMNIFERINE
Molecular FormulaC36H36N2O7
Molecular Weight608.7 g/mol
Structural Identifiers
SMILESCN1CCC23C4C(=O)C(=CC2(C1CC5=C3C(=C(C=C5)O)O4)O)C6CC78C9C(=CC=C7C(N6C)CC1=C8C(=C(C=C1)OC)O9)OC
InChIInChI=1S/C36H36N2O7/c1-37-12-11-35-28-18-5-8-23(39)30(28)44-33(35)29(40)19(15-36(35,41)26(37)14-18)22-16-34-20-7-10-25(43-4)32(34)45-31-24(42-3)9-6-17(27(31)34)13-21(20)38(22)2/h5-10,15,21-22,26,32-33,39,41H,11-14,16H2,1-4H3/t21-,22+,26-,32+,33+,34+,35+,36-/m1/s1
InChIKeyJQGBUIZIHWUPHT-CSVNJIPGSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Somniferine: Dimeric Morphinan Alkaloid Overview


Somniferine is a dimeric morphinan alkaloid with a unique structure formed by two linked morphine-like units [1]. It was first isolated from opium poppies (Papaver somniferum) grown in Tasmania and is also identified in the roots of Withania somnifera [1][2]. Its chemical novelty as a dimeric alkaloid distinguishes it from the monomeric alkaloids (e.g., morphine, codeine) that dominate opioid research [1].

Dimeric morphinan alkaloid research probe
In silico target engagement and computational screening workflows
Natural product reference standard for alkaloid fractionation studies

Why Generic Substitution Fails for Somniferine


Somniferine's dimeric architecture, consisting of two morphinan units linked via an ether bond, fundamentally alters its pharmacological profile compared to monomeric morphinans [1]. This structural complexity is not shared by common opium alkaloids like morphine, codeine, or thebaine, nor by simple withanolides from Withania somnifera [1][2]. Consequently, research focused on dimer-specific interactions—such as cross-linking of target proteins or unique binding modes at viral proteases—cannot be replicated using monomeric alternatives, necessitating the use of authentic Somniferine [1][3].

Target compound
Somniferine (dimeric)
Unique dimeric architecture with ether-linked morphinan units enables dimer-specific protein cross-linking and binding modes.
Common substitute
Monomeric morphinans (morphine, codeine, thebaine)
Monomeric structures may not replicate dimer-dependent target interactions, limiting direct substitution in mechanism-of-action studies.
Target fraction
Alkaloid-enriched extract (contains Somniferine)
Alkaloid fraction reported higher anti-inflammatory activity and lower cytotoxicity in RAW 264.7 cells.
Alternative fraction
Withanolide-enriched extract
Withanolide-centric extracts may show different bioactivity and cytotoxicity profiles; alkaloid-specific effects may not transfer.

Somniferine Quantitative Comparative Evidence


Superior SARS-CoV-2 Mpro Binding

In a molecular docking study evaluating phytochemicals against the SARS-CoV-2 main protease (Mpro), Somniferine exhibited a binding energy of -9.62 kcal/mol, which was significantly stronger than the -8.10 kcal/mol observed for Tinocordiside from Tinospora cordifolia [1]. This superior in silico binding energy suggests a stronger predicted interaction with the viral protease [1].

Mpro Binding Energy
Head-to-head
Somniferine: −9.62 kcal/mol
Tinocordiside: −8.10 kcal/mol
Reported stronger in silico Mpro binding, supports inhibitor screening context.
AutoDock Vina, PDB 6LU7.
SARS-CoV-2 Main Protease (Mpro) Molecular Docking

Top Binding to RNA CAG Repeats

Among a library of neuroprotective natural compounds screened against RNA CAG repeats implicated in spinocerebellar ataxia (SCA), Somniferine was identified as the compound with the highest binding affinity [1]. It was selected for advanced molecular dynamics (MD) simulation based on this top-ranking in silico binding performance [1].

CAG Repeat Binding
Reported
#1 among screened library
Highest binding affinity in virtual screening; selected for MD simulation.
Rank context, exact values not reported.
Spinocerebellar Ataxia (SCA) CAG Repeats Molecular Docking

RBD Binding vs. Chelidimerine

In silico evaluation predicted a half-maximal inhibitory concentration (IC50) of 12.30 µM for Somniferine against the SARS-CoV-2 receptor-binding domain (RBD), which is significantly higher (less potent) than the 843.38 nM predicted for chelidimerine [1]. This indicates that while Somniferine interacts with RBD, its predicted potency is lower than that of the top-performing comparator [1].

RBD Predicted IC50
Head-to-head
Somniferine: 12.30 µM
Chelidimerine: 0.843 µM
Predicted IC50 context: lower RBD potency than comparator, guiding target selection.
Computational prediction; experimental validation needed.
SARS-CoV-2 Receptor Binding Domain (RBD) IC50

Alkaloid Fraction: Superior Safety & Efficacy

While not a direct measurement for pure Somniferine, a study comparing different Withania somnifera root extracts demonstrated that the alkaloid-enriched extract (WSA) showed significantly higher anti-inflammatory activity and lower toxicity in RAW 264.7 cells compared to the withanolide-enriched extract (WSW) [1]. This class-level inference supports the hypothesis that the alkaloid fraction, which includes Somniferine, may contribute to a more favorable efficacy/safety profile than withanolide-centric fractions [1].

Fraction Bioactivity
Class-level
Alkaloid extract: higher anti-inflammatory activity, lower cytotoxicity
Withanolide extract: lower activity, higher cytotoxicity
Extract-level comparison supports alkaloid-specific bioactivity review.
LPS-stimulated RAW 264.7 macrophages; data to verify for pure Somniferine.
Anti-inflammatory Cytotoxicity Alkaloid Fraction

Somniferine Research & Industrial Applications


In Silico Antiviral Drug Discovery

Researchers can leverage Somniferine's strong in silico binding affinity for SARS-CoV-2 Mpro (-9.62 kcal/mol) as a validated starting point for structure-based drug design and molecular dynamics simulations [1]. This provides a robust computational benchmark against which to optimize novel synthetic derivatives or screen compound libraries for improved Mpro inhibition [1].

Neurodegenerative Disease Modeling

Somniferine is uniquely positioned as a tool compound for studying RNA CAG repeat dynamics in spinocerebellar ataxia (SCA) research. Its selection as the top-performing binder in virtual screening and its subsequent stability in MD simulations against CAG repeats makes it an ideal probe for exploring how small molecules can stabilize or modulate these disease-relevant RNA structures [2].

Dimeric Alkaloid Pharmacology & SAR

As a prototypical dimeric morphinan alkaloid, Somniferine serves as an essential reference standard for studies aiming to differentiate the pharmacological profiles of dimeric versus monomeric alkaloids [3]. This is particularly valuable for research into opioid receptor pharmacology, where dimeric structures may exhibit unique binding kinetics, signaling bias, or tolerance development compared to classic monomers like morphine [3].

Alkaloid vs. Withanolide Bioactivity Studies

Somniferine, as a key constituent of the alkaloid fraction of Withania somnifera, is critical for research designed to delineate the specific biological contributions of alkaloids versus withanolides. Findings that alkaloid-enriched fractions exhibit a superior efficacy/safety profile in anti-inflammatory models underscore the need for pure Somniferine to validate these observations and assign specific activities to individual alkaloid components [4].

Application
Selection Property
Validation Focus
In silico antiviral target engagement
Protease binding energy context
Structure-based docking and MD validation
Neurodegenerative RNA-target research
CAG repeat binding selectivity
MD simulation stability and target engagement
Dimeric alkaloid pharmacology
Dimer-specific target interaction
Comparative binding kinetics and signaling bias
Alkaloid fraction bioactivity studies
Alkaloid-enriched fraction anti-inflammatory activity
Cell-based anti-inflammatory and cytotoxicity profiling

Technical Documentation Hub

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